molecular formula C18H18N4O5S2 B2922508 2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-57-3

2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2922508
CAS No.: 862806-57-3
M. Wt: 434.49
InChI Key: VSIFOVHVJGRKTB-UHFFFAOYSA-N
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Description

The molecule features a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core substituted at the 2-position with a (2-morpholino-2-oxoethyl)thio group and at the 3-position with a 4-nitrophenyl moiety. The morpholino-oxoethylthio substituent introduces hydrogen-bonding capacity and moderate polarity, while the 4-nitrophenyl group contributes strong electron-withdrawing effects, which may influence electronic distribution and binding interactions with biological targets .

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c23-15(20-6-8-27-9-7-20)11-29-18-19-14-5-10-28-16(14)17(24)21(18)12-1-3-13(4-2-12)22(25)26/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIFOVHVJGRKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound.

    Attachment of the Nitro Group: The nitrophenyl group is incorporated through nitration reactions, often using nitric acid or other nitrating agents.

    Final Assembly: The final step involves the coupling of the morpholino and nitrophenyl groups to the thienopyrimidine core, typically through thiol-ene click chemistry or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core or the morpholino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

    Oxidation Products: Oxidized derivatives of the thienopyrimidine core.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Compounds with substituted morpholino or nitrophenyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is structurally analogous to other thieno[3,2-d]pyrimidin-4-one derivatives, differing primarily in substituent groups at the 2- and 3-positions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name R1 (2-position) R2 (3-position) Key Features Molecular Weight (g/mol) Reference
2-((2-Morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (Target Compound) (2-Morpholino-2-oxoethyl)thio 4-Nitrophenyl Morpholino group enhances solubility; nitro group increases electrophilicity ~451 (calculated)
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Methylbenzylthio 4-Nitrophenyl Higher lipophilicity due to aromatic methyl group; reduced solubility 412.5 (estimated)
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (2-(4-Chlorophenyl)-2-oxoethyl)thio 4-(Trifluoromethoxy)phenyl Electron-withdrawing Cl and CF3O groups; increased steric bulk 498.9
2-Chloro-6-((4-methanesulfonyl-2,6-dimethylpiperazin-1-yl)methyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Chloro; morpholin-4-yl; substituted piperazine - Dual morpholine and sulfonyl groups; designed for kinase inhibition N/A

Substituent Effects on Physicochemical Properties

  • Morpholino-oxoethylthio group (Target Compound): The morpholine ring provides hydrogen-bond acceptors (ether oxygen), improving aqueous solubility compared to purely hydrophobic substituents. The carbonyl group further enhances polarity .
  • Chlorophenyl-oxoethylthio (): The 4-chlorophenyl and trifluoromethoxy groups introduce strong electron-withdrawing effects, which may stabilize charge interactions in binding pockets. The CF3O group adds steric bulk and lipophilicity .

Electronic and Steric Considerations

  • The 4-nitrophenyl group in the target compound is a strong electron-withdrawing substituent, likely polarizing the aromatic ring and enhancing reactivity in electrophilic interactions.
  • The morpholino moiety’s oxygen atoms may participate in hydrogen bonding with biological targets, a feature absent in analogs with non-polar substituents .

Biological Activity

The compound 2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a morpholino group and a nitrophenyl moiety. The inclusion of these functional groups is significant for its biological activity.

Research indicates that compounds with a thieno[3,2-d]pyrimidine scaffold often exhibit activity as enzyme inhibitors or receptor antagonists. For instance, derivatives of this scaffold have been shown to act on the luteinizing hormone-releasing hormone (LHRH) receptor, which plays a critical role in reproductive hormone regulation. The unique structural features of this compound suggest potential interactions with similar biological targets.

Biological Activity

  • Anticancer Activity :
    • Compounds derived from thieno[3,2-d]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines. In particular, studies have highlighted their ability to inhibit cell proliferation and induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.
  • Antidiabetic Effects :
    • Some derivatives exhibit insulin-releasing properties and enhance glucose uptake in vitro. This suggests potential applications in managing diabetes by improving glycemic control.
  • Antimicrobial Properties :
    • Preliminary studies indicate that thieno[3,2-d]pyrimidine derivatives may possess antimicrobial activity against certain bacterial strains, although further investigation is needed to elucidate the mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntidiabeticIncreased insulin release
AntimicrobialActivity against specific bacteria

Case Study: LHRH Receptor Antagonism

A study focusing on thieno[2,3-d]pyrimidine derivatives reported the identification of potent LHRH antagonists that effectively suppressed plasma LH levels in animal models. The compound demonstrated an IC50 value in the low nanomolar range, indicating strong receptor binding affinity and potential for therapeutic use in hormone-related disorders .

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